molecular formula C9H9NO B3210708 1-Methyl-1h-Indol-3-Ol CAS No. 107638-00-6

1-Methyl-1h-Indol-3-Ol

Cat. No. B3210708
CAS RN: 107638-00-6
M. Wt: 147.17 g/mol
InChI Key: CGLJIJABFUYKIL-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-3-ol, also known as 1-methyl-3-hydroxyindole, is a compound with the molecular formula C9H9NO . It is a mutation product of toluene-4-monooxygenase (T4MO) that gets spontaneously converted to indigo .


Synthesis Analysis

Indole derivatives have been synthesized for various biological applications . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, forming an indole structure with a methyl group attached to the nitrogen atom and a hydroxyl group attached to the third carbon atom .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been used in various chemical reactions to synthesize biologically active compounds . For example, they have been used in the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.174 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for 1-Methyl-1H-indol-3-Ol is not mentioned in the retrieved papers, indole derivatives have been found to exhibit various biological activities. For instance, some indole derivatives have shown inhibitory effects on tubulin polymerization .

properties

IUPAC Name

1-methylindol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJIJABFUYKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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